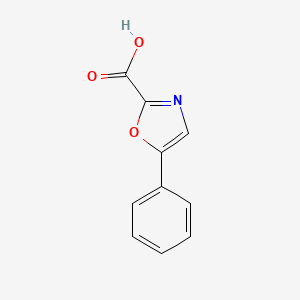

5-Phenyloxazole-2-carboxylic acid

Übersicht

Beschreibung

5-Phenyloxazole-2-carboxylic acid is a chemical compound that belongs to the class of oxazoles . It is used in research and has a CAS number of 1014-14-8 .

Synthesis Analysis

The synthesis of 5-Phenyloxazole-2-carboxylic acid involves the addition of Sodium hydroxide 2M to a solution of an intermediate compound in ethanol. The mixture is stirred at room temperature for 2 hours. The solution is then acidified to pH 0-1 by the addition of a solution of hydrochloric acid 6N. The resulting precipitate is collected by filtration, washed with water, and dried to furnish 5-Phenyloxazole-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of 5-Phenyloxazole-2-carboxylic acid is C10H7NO3 . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

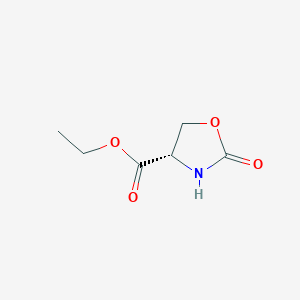

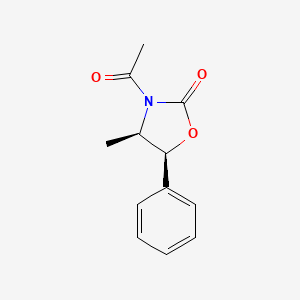

The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .

Physical And Chemical Properties Analysis

Carboxylic acids, including 5-Phenyloxazole-2-carboxylic acid, are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bifunctionalized Compounds

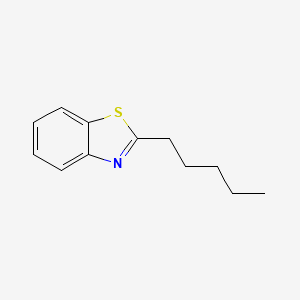

5-Phenyloxazole derivatives, including those with hydroxyalkyl groups at the C-2 position and a formyl or carboxyl function at C-4, have been synthesized for various applications. The synthesis involves carbonylated electrophiles added to the 2-lithio derivative of 5-phenyloxazole. This method is significant for preventing electrocyclic ring-opening reactions and simplifying the access to target compounds through chemical transformation of the oxazoline ring system (Couture et al., 2002).

Development of Polymer Syntheses

2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, a compound closely related to 5-phenyloxazole-2-carboxylic acid, has been used in the synthesis of thermotropic polyesters. These polyesters, created through polycondensations with various derivatives, exhibit properties like nematic melts and isotropic melts, contributing to the understanding of structure/property relationships in polymer chemistry (Kricheldorf & Thomsen, 1992).

Tubulin Polymerization Inhibitors

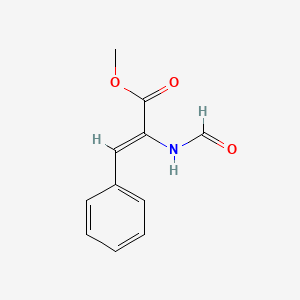

5-Phenyloxazole-2-carboxylic acid derivatives have shown potential as inhibitors of tubulin polymerization. These derivatives, including N,5-diphenyloxazole-2-carboxamides, have been studied for their structure-activity relationships and cytotoxicity against various cancer cell lines. The findings provide insights into the development of new inhibitors targeting the colchicine binding site of tubulin (Zhang et al., 2021).

Potential Antimicrobial Agents

Novel 2-(5-(substituted phenyl)-(1,3,4)oxadiazol-2-yl)-benzoxazoles, synthesized from benzoxazole-2-carboxylic acid, have been evaluated as potential antimicrobial agents. These compounds exhibit promising chemical structures and have been characterized for their antimicrobial properties (Gadegoni et al., 2013).

Peroxisome Proliferator-Activated Receptor Gamma Agonists

Compounds related to 5-phenyloxazole-2-carboxylic acid, like N-(2-Benzoylphenyl)-L-tyrosine derivatives, havebeen studied as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These agonists exhibit antidiabetic activity in rodent models of type 2 diabetes. The research focused on the structure-activity relationship of the N-aryl substituent, revealing that only modest changes in the N-2-benzoylphenyl moiety are tolerated for maintaining PPARgamma activity (Cobb et al., 1998).

Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds

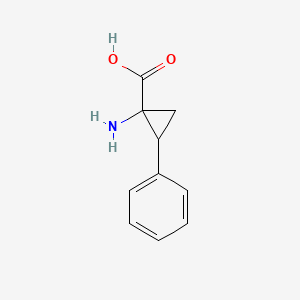

5-Amino-1,2,3-triazole-4-carboxylic acid, structurally related to 5-phenyloxazole-2-carboxylic acid, has been used in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This research has led to the development of a protocol using ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, yielding protected versions of this triazole amino acid for further applications (Ferrini et al., 2015).

Synthesis of Photoreactive Compounds

Studies on the photorearrangement of various aryl oxazoles, including phenyloxazoles, have provided insights into the photolysis of these compounds. This research classified photorearrangements into types A and B, leading to different photoproducts. Such studies enhance the understanding of the behavior of phenyloxazoles under photochemical conditions and their potential applications in photochemistry (Maeda & Kojima, 1977).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-phenyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULGUYOVJXOPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyloxazole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)

![[8-(Aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B1642607.png)

![(8-Nitro-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B1642614.png)

![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)